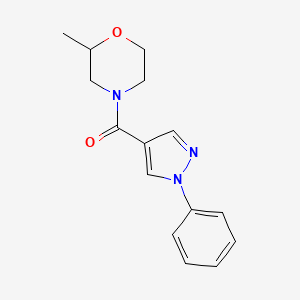
(2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is not fully understood. However, it has been reported to act as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone are not well characterized. However, it has been reported to exhibit anti-tumor activity in various cancer cell lines. In addition, it has also been reported to exhibit good catalytic activity in various reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments include its high purity, good yield, and potential applications in various fields. However, the limitations of using (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Direcciones Futuras
There are several future directions for the study of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone. One possible direction is to further investigate its potential applications in the pharmaceutical industry, particularly as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its potential use as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand its mechanism of action and physiological effects.
Métodos De Síntesis
The synthesis of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone involves the reaction between 2-methyl-4-morpholinone and 1-phenyl-4-hydrazinyl-1H-pyrazole in the presence of acetic acid. The resulting product is then purified through recrystallization. This method has been reported to yield high purity and good yield of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone.
Aplicaciones Científicas De Investigación
(2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In the pharmaceutical industry, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been investigated as a potential drug candidate for the treatment of cancer and other diseases. It has been reported to exhibit anti-tumor activity by inhibiting the growth of cancer cells. In addition, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has also been studied for its potential use as a drug delivery system.
In materials science, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been investigated for its potential use as a building block for the synthesis of functional materials. It has been reported to exhibit good solubility and stability, making it a promising candidate for the design of new materials.
In catalysis, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been studied for its potential use as a catalyst in various reactions. It has been reported to exhibit good catalytic activity in the synthesis of pyrazole derivatives.
Propiedades
IUPAC Name |
(2-methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-10-17(7-8-20-12)15(19)13-9-16-18(11-13)14-5-3-2-4-6-14/h2-6,9,11-12H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDGTMMHAZOSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
![2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492030.png)
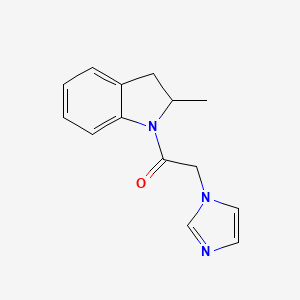
![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)
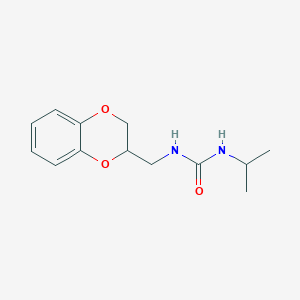
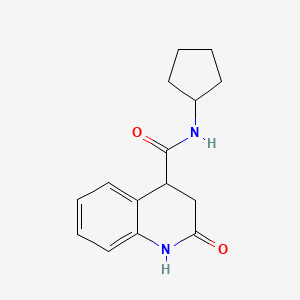
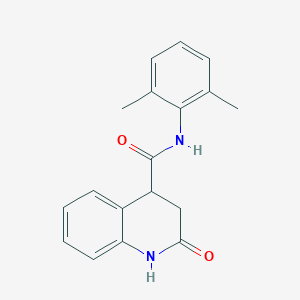
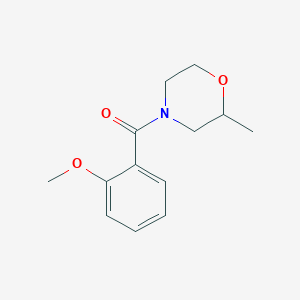
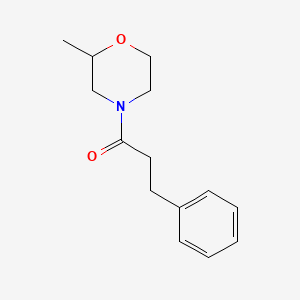
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)
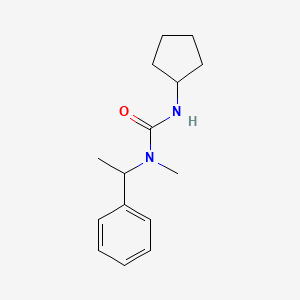
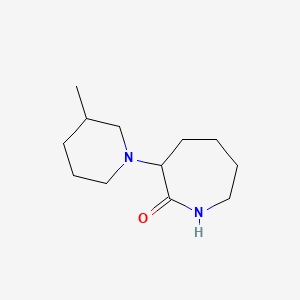
![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)